molecular formula C19H22N2O3 B269038 N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide

N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide

Cat. No. B269038
M. Wt: 326.4 g/mol
InChI Key: DFNNCXDBWHXNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2014 and has since been studied for its effects on the endocannabinoid system.

Mechanism of Action

N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are primarily found in the central nervous system and are involved in the regulation of various physiological processes. By binding to these receptors, this compound can modulate the activity of the endocannabinoid system, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce analgesia, reduce inflammation, and modulate mood and appetite. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of studying N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide in the laboratory is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows for precise modulation of the endocannabinoid system, which can be useful in studying the physiological effects of this system. However, one of the main limitations of studying this compound is its potential for abuse and addiction, which can make it difficult to conduct research in this area.

Future Directions

There are several future directions for research on N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide. One area of interest is its potential therapeutic applications in the treatment of various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of this compound on the endocannabinoid system and its potential for abuse and addiction. Finally, the development of more selective and potent agonists of the cannabinoid receptors may lead to the discovery of novel therapeutic agents for various diseases and disorders.

Synthesis Methods

N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the preparation of 4-methoxybenzoyl chloride, which is then reacted with 2-aminophenylbutyric acid to form the intermediate product. The final step involves the addition of N-(4-aminophenyl)butanamide to the intermediate product, resulting in the formation of this compound.

Scientific Research Applications

N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders. Studies have shown that this compound can modulate the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, and appetite.

properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]butanamide

InChI

InChI=1S/C19H22N2O3/c1-3-4-18(22)20-15-7-9-16(10-8-15)21-19(23)13-14-5-11-17(24-2)12-6-14/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

DFNNCXDBWHXNDM-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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